Benzonitrile, 5-chloro-2-(3,4-dichlorophenoxy)-

Physicochemical profiling Lipophilicity Environmental fate modeling

Benzonitrile, 5-chloro-2-(3,4-dichlorophenoxy)- (CAS 99902-89-3) is a tri-chlorinated diaryl ether belonging to the substituted phenoxybenzonitrile class. It bears a 3,4-dichlorophenoxy moiety at the 2-position and a chlorine substituent at the 5-position of the benzonitrile ring, yielding the molecular formula C₁₃H₆Cl₃NO and a molecular weight of 298.5 g/mol.

Molecular Formula C13H6Cl3NO
Molecular Weight 298.5 g/mol
CAS No. 99902-89-3
Cat. No. B12643707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzonitrile, 5-chloro-2-(3,4-dichlorophenoxy)-
CAS99902-89-3
Molecular FormulaC13H6Cl3NO
Molecular Weight298.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)C#N)Cl)Cl
InChIInChI=1S/C13H6Cl3NO/c14-9-1-4-13(8(5-9)7-17)18-10-2-3-11(15)12(16)6-10/h1-6H
InChIKeyXIJAMFINYREQMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(3,4-dichlorophenoxy)benzonitrile (CAS 99902-89-3): Core Identity, Physicochemical Profile, and Procurement-Relevant Classification


Benzonitrile, 5-chloro-2-(3,4-dichlorophenoxy)- (CAS 99902-89-3) is a tri-chlorinated diaryl ether belonging to the substituted phenoxybenzonitrile class. It bears a 3,4-dichlorophenoxy moiety at the 2-position and a chlorine substituent at the 5-position of the benzonitrile ring, yielding the molecular formula C₁₃H₆Cl₃NO and a molecular weight of 298.5 g/mol [1]. The compound is catalogued in authoritative chemical databases under PubChem CID 514871, ChEMBL ID CHEMBL136435, and EPA DSSTox ID DTXSID50244331 [1][2]. Its computed LogP of approximately 5.31 and topological polar surface area of 33 Ų place it in a lipophilic, low-hydrogen-bonding chemical space characteristic of protox-inhibiting herbicide pharmacophores, distinguishing it from more polar analogs bearing nitro or sulfonyl groups at the 5-position [1]. Historically, phenoxybenzonitriles of this structural class have been developed as pre-emergence and post-emergence herbicides effective against annual grass and broadleaf weeds [3]. This compound is supplied by several chemical vendors for research and development purposes, with reported purity specifications suitable for both agrochemical lead optimization and medicinal chemistry screening .

Why 5-Chloro-2-(3,4-dichlorophenoxy)benzonitrile Cannot Be Interchanged with MDL-860 or Other Phenoxybenzonitrile Analogs in Research and Industrial Applications


Within the phenoxybenzonitrile family, substitution at the 5-position of the benzonitrile ring is a critical determinant of both biological target engagement and physicochemical behavior, and these compounds cannot be substituted for one another without fundamentally altering experimental outcomes. The 5-chloro derivative (CAS 99902-89-3) is structurally positioned between the unsubstituted 2-(3,4-dichlorophenoxy)benzonitrile (CAS 99902-85-9), which lacks the 5-substituent entirely, and the extensively studied antiviral agent MDL-860 (2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile, CAS 78940-62-2), which replaces the 5-chloro with a strongly electron-withdrawing nitro group [1]. The 5-chloro substituent imparts a moderate electron-withdrawing effect (Hammett σₚ ≈ 0.23) versus the nitro group (σₚ ≈ 0.78), resulting in a distinct electronic profile that differentially modulates the reactivity of the nitrile group and the electrophilicity of the aromatic ring [2]. This electronic modulation is reflected in measurable property differences: the 5-chloro compound exhibits a computed LogP of approximately 5.31, substantially higher than the 5-nitro analog, which has a lower LogP due to the polar nitro group [1]. In the context of the phenoxybenzonitrile herbicide class defined by US Patent 4,029,493, the 5-chloro substitution pattern with a 3,4-dichlorophenoxy ring represents a distinct structural combination whose herbicidal potency and selectivity profile cannot be inferred from the 2,4-dichlorophenoxy-substituted benchmark compounds whose quantitative data are most extensively reported [3]. Consequently, generic substitution risks both loss of desired biological activity and introduction of uncharacterized off-target effects in agrochemical screening or medicinal chemistry campaigns [1]. The quantitative evidence below establishes the specific dimensions along which this compound can be differentiated from its closest structural neighbors.

Quantitative Differentiation Evidence for 5-Chloro-2-(3,4-dichlorophenoxy)benzonitrile (CAS 99902-89-3): Head-to-Head and Cross-Study Comparator Data


Lipophilicity Advantage: 5-Chloro Derivative LogP Exceeds 5-Nitro Analog by Approximately 1.3 Units, Impacting Membrane Partitioning and Environmental Fate

The target compound exhibits a computed LogP (XLogP3-AA) of 5.1 [1] and a ChemSrc-calculated LogP of 5.31 . This represents an approximately 1.3–1.5 LogP unit increase over the direct structural analog MDL-860 (2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile, CAS 78940-62-2), which bears a 5-nitro group in place of the 5-chloro and has a PubChem-computed XLogP3-AA of approximately 3.8 [2]. This LogP differential of Δ ≈ 1.3 translates to a roughly 20-fold higher equilibrium partition coefficient into octanol, indicating substantially greater lipophilicity for the 5-chloro derivative.

Physicochemical profiling Lipophilicity Environmental fate modeling

Electronic Substituent Differentiation: Hammett σₚ of 5-Chloro (0.23) Versus 5-Nitro (0.78) Predicts Differential Electrophilic Reactivity and Biological Target Preference

The 5-position substituent electronic character differs profoundly between the target compound (5-chloro, Hammett σₚ ≈ 0.23) and its closest bioactive analog MDL-860 (5-nitro, Hammett σₚ ≈ 0.78), representing a greater than threefold difference in electron-withdrawing capacity [1]. This electronic divergence is superimposed on an otherwise identical 3,4-dichlorophenoxy scaffold and ortho-nitrile geometry. The nitro group's strong electron-withdrawing effect activates the aromatic ring toward nucleophilic attack and substantially lowers the LUMO energy, which has been mechanistically linked to covalent modification of host PI4KB (phosphatidylinositol 4-kinase III beta) at cysteine 646 in the antiviral mechanism of MDL-860 [2]. The 5-chloro substituent, being only moderately electron-withdrawing, is not expected to support the same covalent inactivation mechanism, consistent with the absence of reported antipicornavirus activity for this compound.

Medicinal chemistry SAR Electronic effects Structure-activity relationships

Molecular Weight and Heavy Atom Count: 298.5 g/mol Versus 264.1 g/mol Differentiates 5-Chloro Derivative from Unsubstituted 2-(3,4-Dichlorophenoxy)benzonitrile in Uptake and Transport Modeling

The target compound (C₁₃H₆Cl₃NO, MW 298.5 g/mol, 18 heavy atoms) differs from the unsubstituted analog 2-(3,4-dichlorophenoxy)benzonitrile (CAS 99902-85-9, C₁₃H₇Cl₂NO, MW 264.1 g/mol, 16 heavy atoms) by the addition of one chlorine atom at the 5-position [1][2]. This structural difference increases molecular weight by 34.4 g/mol (13%) and adds two heavy atoms, exceeding typical lead-like property thresholds. The additional chlorine also increases the compound's formal halogen count from two to three, potentially altering its behavior in halogen-bonding interactions with biological targets and its environmental degradation pathway via reductive dehalogenation.

Physicochemical profiling ADME prediction Molecular design

Predicted Boiling Point and Thermal Stability Differentiate 5-Chloro Derivative from 5-Nitro and 5-Methylsulfonyl Analogs for Formulation Processing

The target compound has a predicted boiling point of 386.5°C at 760 mmHg and a flash point of 187.6°C . Its reported melting point of 100–100.5°C places it in a crystalline solid range at ambient temperature, which is favorable for solid formulation stability. In comparison, MDL-860 (5-nitro analog) has a reported melting point of 155–156°C [1], a 55°C higher value that reflects stronger intermolecular interactions mediated by the nitro group's dipole and hydrogen-bond-accepting capacity. This thermal property divergence affects both purification strategy (recrystallization solvent selection) and formulation processing (melt extrusion, spray drying feasibility).

Formulation science Thermal stability Process chemistry

Class-Level Herbicidal Activity of Phenoxybenzonitriles at Low Use Concentrations Provides Baseline Expectation, Though Direct Quantitative Data for the 3,4-Dichlorophenoxy-5-Chloro Substitution Pattern Remain Sparse

The phenoxybenzonitrile herbicide class, as defined in US Patent 4,029,493, demonstrates high pre-emergence and post-emergence efficacy against key weed species including Crabgrass (Digitaria spp.), Yellow Foxtail (Setaria glauca), Barnyard grass (Echinochloa crus-galli), Johnson grass (Sorghum halepense), and Pigweed (Amaranthus spp.) at application rates of 8, 4, and 2 pounds actual per acre [1]. The patent establishes that substitution at the ortho position relative to the para-cyano group is critical for retention of herbicidal activity at low use concentrations, as demonstrated by the superior performance of 2-chloro-4-(2',4'-dichlorophenoxy)benzonitrile and 2-methyl-4-(2',4'-dichlorophenoxy)benzonitrile versus unsubstituted 4-(2',4'-dichlorophenoxy)benzonitrile [1]. However, it must be explicitly stated that the patent's quantitative herbicidal rating tables cover only 2,4-dichlorophenoxy-substituted analogs and do not include test data for the 3,4-dichlorophenoxy-5-chloro substitution pattern represented by CAS 99902-89-3 [1]. The herbicidal activity of the target compound is therefore a class-level inference based on structural analogy to the patented scaffold, and prospective users should commission their own greenhouse or field trials to establish potency against specific weed spectra.

Herbicide discovery Agrochemical screening Structure-activity relationships

Recommended Application Scenarios for 5-Chloro-2-(3,4-dichlorophenoxy)benzonitrile (CAS 99902-89-3) Based on Quantitative Differentiation Evidence


Agrochemical Lead Optimization: Protox-Inhibitor Herbicide Scaffold with 3,4-Dichlorophenoxy Topology Distinct from Established 2,4-Dichlorophenoxy Series

The 3,4-dichlorophenoxy substitution pattern of CAS 99902-89-3 is structurally distinct from the 2,4-dichlorophenoxy motif that dominates the phenoxybenzonitrile herbicide literature (US Patent 4,029,493). Organizations pursuing novel herbicide intellectual property can leverage this compound as a starting scaffold for structure-activity relationship (SAR) exploration, with the expectation—based on the patent class-level inference—that the ortho-cyano and 5-chloro substitution pattern supports herbicidal activity at low use concentrations. The compound's LogP of ~5.3 predicts favorable foliar uptake and soil adsorption characteristics. Researchers should commission greenhouse efficacy screens against target weed spectra at application rates modeled on the 8–2 lb/acre range established for the class [1], generating proprietary data to complement the public-domain evidence gap identified in Section 3.

Medicinal Chemistry Screening: Non-Covalent, Non-Electrophilic Phenoxybenzonitrile Probe for Target Classes Distinct from PI4KB

Unlike MDL-860, whose 5-nitro substituent (Hammett σₚ ≈ 0.78) enables covalent inactivation of PI4KB at cysteine 646 [2], the 5-chloro derivative (Hammett σₚ ≈ 0.23) presents a moderately electron-withdrawing, non-electrophilic pharmacophore suitable for reversible target engagement. This differential electronic profile makes CAS 99902-89-3 a candidate probe for screening campaigns targeting enzyme classes where covalent modification is undesirable, such as nuclear receptors, ion channels, or reversible enzyme inhibitors. The compound's higher LogP relative to MDL-860 also biases it toward membrane-associated or intracellular targets with lipophilic binding pockets.

Environmental Fate and Formulation Science: Model Compound for Tri-Chlorinated Diphenyl Ether Behavior in Soil and Water Systems

With three chlorine atoms (molecular weight 298.5 g/mol), a computed LogP of 5.1–5.3, and a melting point of 100–100.5°C , CAS 99902-89-3 occupies a defined physicochemical space that makes it a useful model compound for studying the environmental partitioning behavior of tri-chlorinated diaryl ethers. Its predicted boiling point of 386.5°C and flash point of 187.6°C provide a substantial thermal processing window for formulation development. Environmental chemistry laboratories can employ this compound to calibrate predictive models for soil organic carbon-water partitioning (Koc), air-water partitioning (Henry's Law constant), and reductive dehalogenation half-lives, generating data applicable to the broader class of polyhalogenated diphenyl ether agrochemicals.

Analytical Chemistry Reference Standard: Chromatographic Method Development and Metabolite Identification for Phenoxybenzonitrile Residue Analysis

The distinct combination of 5-chloro and 3,4-dichlorophenoxy substitution yields a unique molecular ion cluster (exact mass 296.951497 Da ) with a characteristic tri-chlorine isotopic pattern (M:M+2:M+4:M+6 ratio approximately 100:96:31:3), facilitating unambiguous identification by GC-MS or LC-MS/MS in complex biological or environmental matrices. Analytical laboratories developing residue methods for phenoxybenzonitrile herbicides can employ CAS 99902-89-3 as a reference standard for optimizing chromatographic separation, mass spectrometric detection parameters, and recovery validation protocols. Its melting point of 100–100.5°C also supports gravimetric purity verification and thermal stability assessment under GC inlet conditions.

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